6"-O-Acetylisovitexin

Übersicht

Beschreibung

6’-O-acetylisovitexin is a naturally occurring flavonoid found in a variety of plants, including soybean, tea, and coffee. It is a potential therapeutic agent for a range of diseases, including cancer, diabetes, and neurodegenerative diseases. The compound has been extensively studied for its biological activities, and is known to possess a wide range of pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Antitumorpotential

Isovitexin hat ein nachgewiesenes Antitumorpotential {svg_1}. Es wirkt synergistisch mit konventionellen Chemotherapeutika, indem es Krebsstammzellen (CSCs) sensibilisiert, was zu einer verbesserten therapeutischen Wirksamkeit führt {svg_2}. Es wurde gezeigt, dass Isovitexin den CSC-Stoffwechsel beeinflusst und CSCs durch verschiedene Mechanismen reduziert, darunter die Unterdrückung des Wnt/β-Catenin-Signalwegs, die Hemmung der Expression des Nuclear-Factor-κB-Proteins und die Downregulation des Zellzyklus durch die Hochregulierung von p21 und cyclin-abhängigen Kinasen {svg_3}.

Tumorhemmende Aktivitäten

Isovitexin ist ein Flavonoid, das tumorhemmende Aktivitäten bei verschiedenen Krebsarten zeigt {svg_4}. Der Wirkmechanismus in Osteosarkomen (OS) hängt mit der epigenetischen Regulation zusammen und umfasst Mikro-RNAs, DNA-Methyltransferase 1 (DNMT1) oder deren Zielmoleküle {svg_5}.

Osteoanabole Wirkung

Isovitexin stimuliert die Osteoblastendifferenzierung durch mitochondriale Biogenese und Atmung, die Adiponectin-Rezeptoren (AdipoRs) benötigt {svg_6}. Es wurde gezeigt, dass es eine signifikante orale Bioverfügbarkeit aufweist, die zu einer osteoanabolen Wirkung führte, die mit Teriparatid vergleichbar war und den Knochenabbau hemmte, was auf eine dauerhafte Wirkung über Teriparatid hinaus schließen lässt {svg_7}.

Knochenregenerative Wirkung

In einem Femur-Osteotomiemodell an adulten Mäusen stimulierte Isovitexin die Knochenbildung an der Osteotomiestelle {svg_8}. Es stellte die Knochenmasse und Architektur von Trabekelknochen (Femurmetaphyse und fünfter Lendenwirbel/L5) und kortikalen Knochen (Femurdiaphyse) bei ovarektomierten (OVX) osteoporotischen Mäusen wieder her {svg_9}.

Hemmung von hepatozellulären Karzinom-Stammzell-ähnlichen Zellen (HCSLCs)

Isovitexin hemmt nachweislich die Eigenschaften von hepatozellulären Karzinom-Stammzell-ähnlichen Zellen (HCSLCs) durch die Regulierung der MnSOD- und FoxM1-Expression {svg_10}.

Wirkmechanismus

Target of Action

6"-O-Acetylisovitexin, also known as 6’'-O-acetylisovitexin, is a natural product that can be isolated from the aboveground part of Lespedeza juncea

Mode of Action

It has been shown that isovitexin, a related compound, stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (adipors)

Pharmacokinetics

It has been reported that isovitexin has an oral bioavailability of 1458% , suggesting that this compound might have similar properties.

Result of Action

Studies on isovitexin have shown that it has a bone anabolic effect, restoring bone mass and architecture in ovariectomized mice . This suggests that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

6’‘-O-Acetylisovitexin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties . The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can bind to proteins involved in oxidative stress response, enhancing the cellular antioxidant capacity .

Cellular Effects

6’‘-O-Acetylisovitexin influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . By inhibiting these pathways, 6’‘-O-Acetylisovitexin can reduce inflammation and promote cell survival. The compound also affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, 6’'-O-Acetylisovitexin has been shown to impact cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of 6’‘-O-Acetylisovitexin involves its binding interactions with biomolecules and its ability to modulate enzyme activity and gene expression. The compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can activate transcription factors such as nuclear factor erythroid 2–related factor 2 (Nrf2), leading to the upregulation of antioxidant genes . This activation enhances the cellular defense against oxidative stress and promotes cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’‘-O-Acetylisovitexin have been studied over different time periods. The compound has shown stability under various conditions, with minimal degradation observed over time . Long-term studies have demonstrated that 6’'-O-Acetylisovitexin can maintain its biological activity and continue to exert its beneficial effects on cellular function . Prolonged exposure to high concentrations of the compound may lead to cytotoxic effects .

Dosage Effects in Animal Models

The effects of 6’‘-O-Acetylisovitexin vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit anti-inflammatory and antioxidant effects without causing significant toxicity . At high doses, 6’'-O-Acetylisovitexin may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

6’‘-O-Acetylisovitexin is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 6’'-O-Acetylisovitexin can modulate the activity of antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions contribute to the overall metabolic effects of the compound.

Transport and Distribution

Within cells and tissues, 6’'-O-Acetylisovitexin is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This localization is essential for the compound to exert its biological effects and modulate cellular processes effectively.

Subcellular Localization

6’‘-O-Acetylisovitexin is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows 6’'-O-Acetylisovitexin to interact with key biomolecules and modulate cellular functions effectively.

Eigenschaften

IUPAC Name |

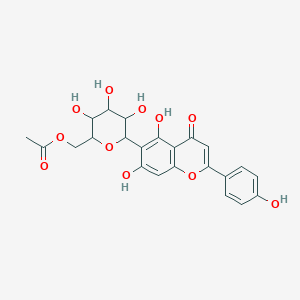

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDIFZKJJZQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Naphthylsulfanyl)benzyl]morpholine](/img/structure/B1174410.png)